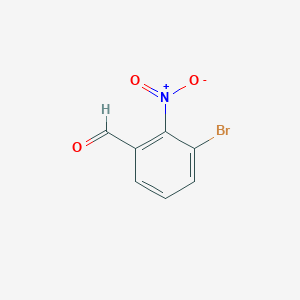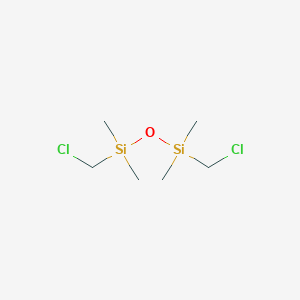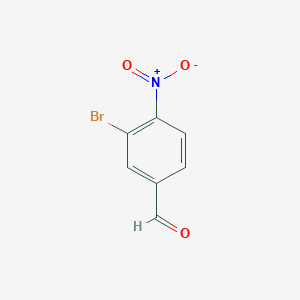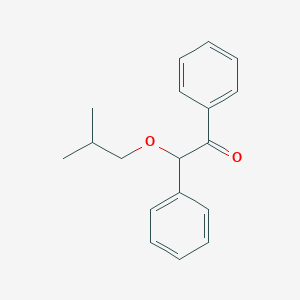
Benzoin isobutyl ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoin isobutyl ether is synthesized through the etherification reaction of benzoin with isobutanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether bond . The general reaction can be represented as follows:
Benzoin+IsobutanolAcid CatalystBenzoin Isobutyl Ether+Water
Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps :
Etherification Reaction: Benzoin and isobutanol are mixed in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to ensure complete conversion.
Water Scrubbing: The reaction mixture is washed with water to remove any residual acid and by-products.
Desolventizing: The solvent is removed under reduced pressure to obtain the pure this compound.
Chemical Reactions Analysis
Types of Reactions: Benzoin isobutyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil derivatives.
Reduction: It can be reduced to form benzoin derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products:
Oxidation: Benzil derivatives.
Reduction: Benzoin derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Benzoin isobutyl ether has a wide range of applications in scientific research and industry :
Chemistry: It is used as a photoinitiator in the synthesis of UV-curable resins and coatings.
Biology: It is used in the study of photochemical reactions and mechanisms.
Medicine: It is investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: It is used in the production of printing inks, adhesives, and coatings.
Mechanism of Action
Benzoin isobutyl ether can be compared with other similar compounds such as benzoin methyl ether and benzoin ethyl ether . These compounds share similar structures and properties but differ in the length of the alkyl chain attached to the ether oxygen. The uniqueness of this compound lies in its specific reactivity and solubility profile, which makes it particularly suitable for certain applications in UV-curable systems.
Comparison with Similar Compounds
- Benzoin methyl ether
- Benzoin ethyl ether
- Benzoin propyl ether
Properties
IUPAC Name |
2-(2-methylpropoxy)-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-14(2)13-20-18(16-11-7-4-8-12-16)17(19)15-9-5-3-6-10-15/h3-12,14,18H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZGKVGQDHWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051485 | |
| Record name | 2-(2-Methylpropoxy)-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22499-12-3 | |
| Record name | Benzoin isobutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22499-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoin isobutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022499123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-(2-methylpropoxy)-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Methylpropoxy)-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-isobutylbenzoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIN ISOBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WOK8H9226 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzoin isobutyl ether function as a photoinitiator in polymerization reactions?
A1: [] When exposed to UV light, BIE undergoes photolysis, generating free radicals. These radicals initiate the polymerization of monomers like styrene, ultimately forming polymer chains. The efficiency of BIE as a photoinitiator is influenced by factors like the wavelength of UV light and the presence of other reactants.
Q2: Are there differences in initiating efficiency when this compound is bound to a resin compared to its free form?
A2: Yes, research has shown that ketonic resin-bound BIE exhibits significantly higher initiating efficiency compared to free BIE. [] This difference is attributed to the altered mobility and reactivity of BIE when attached to the resin backbone.
Q3: Can this compound be used to monitor self-healing processes in materials?
A3: Yes, BIE plays a crucial role in a self-healing coating system by facilitating the photopolymerization of the healing agent, methacryloxypropyl-terminated polydimethylsiloxane (MAT-PDMS). [] Upon damage, the encapsulated BIE and MAT-PDMS are released. Exposure to sunlight triggers the BIE-induced polymerization of MAT-PDMS, effectively repairing the damage.
Q4: How does the polarity of the surrounding environment impact the spectral properties of dyes when this compound is used as a photoinitiator?
A4: While BIE itself doesn't directly influence the spectral properties of dyes, it's used in the creation of polyurethane matrices which can house dyes. Studies have revealed that increasing the polarity of polyurethane matrices, synthesized using BIE as a photoinitiator, leads to a shift in the absorption and luminescence bands of embedded dyes towards longer wavelengths (positive solvatochromism). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
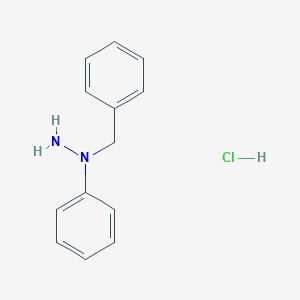
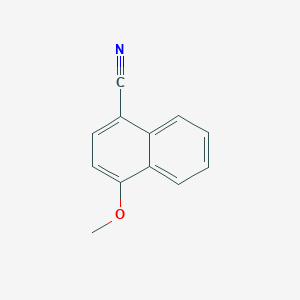

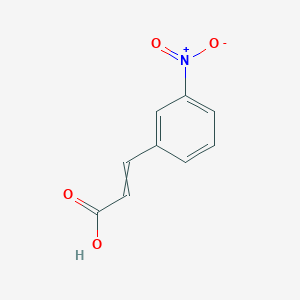
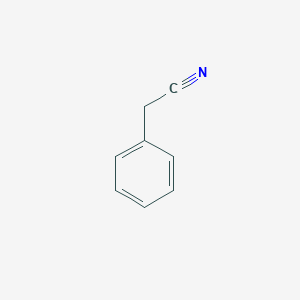
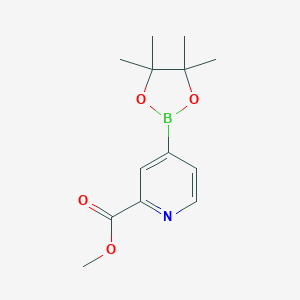
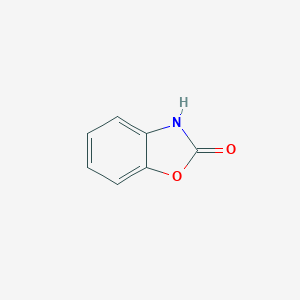
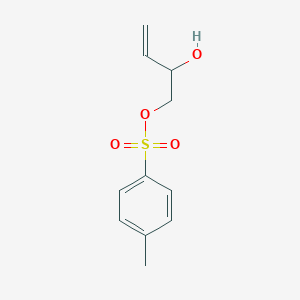
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
